Comparative Potency and Selectivity Profile for KCNQ2 vs. Off-Target KCNQ Channels
ML252 exhibits a distinct selectivity profile across the KCNQ channel family when compared to the standard blockers XE-991, UCL2077, and linopirdine. While XE-991 is equipotent on KCNQ2 (IC50 = 0.06 μM), it is significantly less selective, with its potency on KCNQ1 (IC50 = 0.40 μM) representing only a 6.7-fold reduction, compared to the 41.7-fold selectivity window of ML252. Conversely, UCL2077 shows an inverted profile, being 157-fold more potent on KCNQ1 than on KCNQ2, making ML252 the superior tool compound for experiments requiring selective KCNQ2 inhibition without confounding KCNQ1 activity [1].
| Evidence Dimension | Inhibitory potency (IC50) at KCNQ2 vs. KCNQ1 and derived KCNQ2/KCNQ1 selectivity ratio |
|---|---|
| Target Compound Data | KCNQ2 IC50: 0.07 ± 0.01 μM; KCNQ1 IC50: 2.92 ± 3.90 μM (selectivity ratio >40-fold) |
| Comparator Or Baseline | XE-991: KCNQ2 IC50 0.06 ± 0.01 μM, KCNQ1 IC50 0.40 ± 0.10 μM (6.7-fold). UCL2077: KCNQ2 IC50 9.42 ± 1.12 μM, KCNQ1 IC50 0.06 ± 0.02 μM (0.006-fold). Linopirdine: KCNQ2 IC50 0.71 ± 0.23 μM, KCNQ1 IC50 0.71 ± 0.28 μM (1-fold). |
| Quantified Difference | ML252 provides a >40-fold selectivity over KCNQ1, which is >6 times better than XE-991's 6.7-fold selectivity, and drastically superior to the non-selective linopirdine. |
| Conditions | Measured using IonWorks automated electrophysiology platform; cell type not specified, values reported as mean ± SD in μM. |
Why This Matters
This selectivity profile is critical for researchers studying neuronal function where KCNQ2 plays a dominant role, as inhibition of off-target KCNQ1 in cardiac tissue would confound in vivo phenotypic interpretation.
- [1] Yu, H., et al. 'Selectivity Table Showing IC50 (μM) Values for ML252 and Previously Identified KCNQ2 Channel Blockers.' In: Identification of a Novel, Small Molecule Inhibitor of KCNQ2 Channels. NCBI Bookshelf, 2011 (updated 2013), Table 4. View Source
